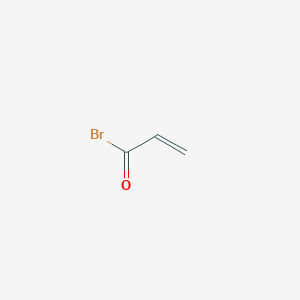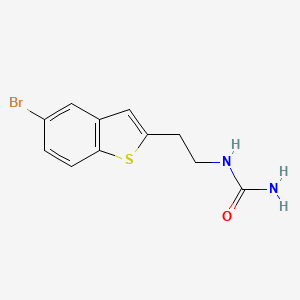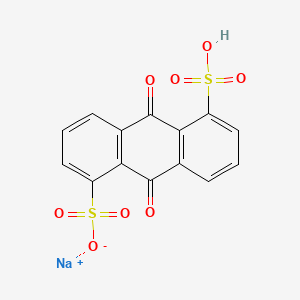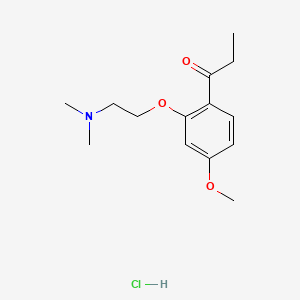
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol: is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its versatility and wide range of applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a hydroxyl group, leading to the formation of a polyether chain. The reaction is usually carried out under basic conditions, using catalysts such as potassium hydroxide or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of ethylene oxide to a hydroxyl-terminated initiator. The reaction is conducted in a high-pressure reactor, and the molecular weight of the resulting polymer can be controlled by adjusting the ratio of ethylene oxide to the initiator. The final product is purified through distillation or other separation techniques to remove any unreacted monomers and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols with lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve both polar and non-polar substances.
Biology: Employed in the formulation of drug delivery systems, particularly in the creation of micelles and nanoparticles for targeted drug delivery.
Medicine: Utilized in the development of biocompatible materials for medical devices and implants.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is largely dependent on its polyether structure and terminal hydroxyl group. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. In drug delivery systems, it can encapsulate hydrophobic drugs within its polyether core, enhancing their solubility and bioavailability. The hydroxyl group can also participate in chemical reactions, allowing for further functionalization and modification of the compound.
Comparación Con Compuestos Similares
Polyethylene Glycol (PEG): A shorter-chain polyether with similar properties but lower molecular weight.
Polypropylene Glycol (PPG): Another polyether with a different repeating unit, leading to different physical and chemical properties.
Polytetrahydrofuran (PTHF): A polyether with a cyclic ether structure, offering different solubility and mechanical properties.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is unique due to its long-chain structure, which provides enhanced solubility for a wide range of substances and improved biocompatibility. Its multiple ether linkages and terminal hydroxyl group offer versatile functionalization options, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
25763-63-7 |
|---|---|
Fórmula molecular |
C34H70O12 |
Peso molecular |
670.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H70O12/c1-2-3-4-5-6-7-8-9-10-11-13-36-15-17-38-19-21-40-23-25-42-27-29-44-31-33-46-34-32-45-30-28-43-26-24-41-22-20-39-18-16-37-14-12-35/h35H,2-34H2,1H3 |
Clave InChI |
QEZQGPFAVAAYQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)





![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)

![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)


